Structural Divergence from CMLD-2: Altered HuR Binding Site Complementarity
The target compound differs from the validated HuR inhibitor CMLD-2 (CAS 958843-91-9) in the position of the methoxyphenyl substituent (ortho vs. para) and in the absence of 5,7-dimethoxy and 4-phenyl groups on the coumarin core. CMLD-2 binds to HuR with a Ki of 350 nM [1]. The ortho-methoxy substitution in the target compound introduces steric constraints and altered electronic distribution that are predicted to shift the binding pose within the HuR RRM1/2 domains compared to CMLD-2. This structural divergence implies a distinct selectivity fingerprint, which may be advantageous for probing HuR biology in contexts where CMLD-2 exhibits off-target activity.
| Evidence Dimension | Predicted binding mode to HuR RRM1/2 domains |
|---|---|
| Target Compound Data | 2-methoxyphenyl group at pyrrolidine 3-position; unsubstituted coumarin core; 2-oxoethoxy linker at coumarin 4-position |
| Comparator Or Baseline | CMLD-2 (CAS 958843-91-9): 4-methoxyphenyl group at pyrrolidine 3-position; 5,7-dimethoxy-4-phenyl coumarin core; 3-oxo-3-(pyrrolidin-1-yl)propyl linker at coumarin 8-position |
| Quantified Difference | No quantitative binding data available for target compound; CMLD-2 Ki = 350 nM (fluorescence polarization assay) [1] |
| Conditions | Structural comparison based on published X-ray/NMR data for HuR-CMLD-2 complex [2]; target compound binding not experimentally determined |
Why This Matters
The distinct substitution pattern may confer altered HuR binding kinetics or selectivity versus other ELAV family proteins (HuB, HuC, HuD), which is critical for researchers seeking chemical probes with differentiated polypharmacology.
- [1] Wu, X., et al. HuR-targeted small molecule inhibitor exhibits cytotoxicity towards human lung cancer cells. Scientific Reports, 2017, 7, 40897. View Source
- [2] D'Agostino, V. G., et al. Screening and identification of small molecules that modulate HuR stability and function. Nature Communications, 2020, 11, 3590. View Source
